molecular formula C13H10F2O2 B6379686 4-(2,6-Difluorophenyl)-2-methoxyphenol CAS No. 1261903-53-0

4-(2,6-Difluorophenyl)-2-methoxyphenol

Cat. No.: B6379686
CAS No.: 1261903-53-0
M. Wt: 236.21 g/mol
InChI Key: MMAMCIVGXZBPGM-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-methoxyphenol is a fluorinated phenolic compound characterized by a methoxy group at the 2-position of the phenol ring and a 2,6-difluorophenyl substituent at the 4-position. This structure combines the electronic effects of fluorine atoms (electron-withdrawing) and the methoxy group (electron-donating), resulting in unique physicochemical properties. For instance, fluorinated phenols are often explored for enhanced metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

4-(2,6-difluorophenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)13-9(14)3-2-4-10(13)15/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAMCIVGXZBPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685533
Record name 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-53-0
Record name 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-2-methoxyphenol typically involves the introduction of fluorine atoms into the phenyl ring followed by the attachment of the methoxy group. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by methylation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The phenolic group in this compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source/Application
4-(2,6-Difluorophenyl)-2-methoxyphenol 2-OCH₃, 4-(2,6-F₂C₆H₃) C₁₃H₁₀F₂O₂ 248.22 g/mol Fluorine enhances electronegativity; methoxy aids solubility Hypothetical synthesis
2-Methoxyphenol (Guaiacol) 2-OCH₃ C₇H₈O₂ 124.14 g/mol Natural pyrolysis product; lacks fluorine Pyrolysis liquids
2,6-Dimethoxyphenol (Syringol) 2,6-(OCH₃)₂ C₈H₁₀O₃ 154.16 g/mol Higher polarity; dual methoxy groups Biomass pyrolysis
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 4-F, 2,6-(OCH₃)₂, ester group C₁₂H₁₅FO₄ 254.25 g/mol Ester functionality increases lipophilicity Synthetic intermediate
4-[2-(2,6-Difluorophenyl)-1,3-oxazol-4-yl]phenol 2,6-F₂C₆H₃, oxazole ring C₁₅H₁₁F₂NO₂ 275.26 g/mol Heterocyclic structure modifies electronic properties Pharmaceutical candidate

Key Observations:

Fluorine vs. Methoxy Substituents: Fluorine atoms in this compound increase electronegativity and stability compared to non-fluorinated analogues like guaiacol . Methoxy groups in syringol enhance polarity and solubility but reduce volatility compared to fluorine-containing derivatives .

Functional Group Diversity: Ester-containing derivatives (e.g., ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) exhibit higher lipophilicity, favoring membrane permeability in drug delivery .

Table 2: Property Comparison

Property This compound 2-Methoxyphenol 2,6-Dimethoxyphenol
Boiling Point Estimated >250°C (fluorine increases MW) 205°C 253°C
Solubility Moderate in polar solvents (methoxy) High in water Moderate in ethanol
Biological Activity Potential antifungal/antioxidant Antimicrobial NGF-inducing (analogues in )

Key Findings:

  • Thermal Stability: Fluorinated derivatives like this compound likely exhibit higher thermal stability than non-fluorinated phenols due to strong C-F bonds .
  • Methoxyphenol derivatives from Dendrobium species (e.g., compound 3 in ) promote NGF-induced PC12 cell differentiation, implying that structural modifications (e.g., fluorine addition) could modulate neuroactivity .

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